molecular formula C19H19N3O2 B11047619 2-amino-7-(dimethylamino)-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile

2-amino-7-(dimethylamino)-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No. B11047619
M. Wt: 321.4 g/mol
InChI Key: JFMHZCNVZLFFKN-UHFFFAOYSA-N
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Description

2-amino-7-(dimethylamino)-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(dimethylamino)-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and amination steps. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(dimethylamino)-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted chromenes with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-7-(dimethylamino)-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile
  • 7-(dimethylamino)-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile

Uniqueness

2-amino-7-(dimethylamino)-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential applications. The presence of both amino and dimethylamino groups enhances its solubility and interaction with biological targets.

properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-amino-7-(dimethylamino)-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H19N3O2/c1-22(2)13-7-8-15-17(10-13)24-19(21)16(11-20)18(15)12-5-4-6-14(9-12)23-3/h4-10,18H,21H2,1-3H3

InChI Key

JFMHZCNVZLFFKN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC

Origin of Product

United States

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